molecular formula C20H28O5 B1212819 (2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

Cat. No. B1212819
M. Wt: 348.4 g/mol
InChI Key: PSVHVXLCVSKJGM-RXWNHETCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is a natural product found in Isodon longitubus and Isodon trichocarpus with data available.

Scientific Research Applications

Natural Diterpenoid Applications

  • Cytotoxic and Antibacterial Activity : Kamebacetal A, a natural diterpenoid with a similar structure to the specified compound, exhibits cytotoxic and antibacterial activities. Its molecular structure includes five six-membered rings and one five-membered ring, with the conjugated α-methylene­cyclopentanone being the active part due to ring strain (Shi, Sun, & Pan, 2004).

Applications in Chemical Analysis

  • Regio- and Stereochemical Analysis : Techniques have been developed for the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, which are structurally similar to the specified compound. This methodology is essential for understanding complex lipid oxidation processes (Hamberg, 1991).

Applications in Molecular Receptor Design

  • Aromatic Anion Sequestration : Octadentate, fluorescent macrocyclic ligands similar in structure have been synthesized to study aromatic anion sequestration. These ligands demonstrate how specific molecular designs can be used for targeted chemical binding, which is crucial in various scientific applications like sensing and catalysis (Bradbury, Lincoln, & Wainwright, 2008).

Applications in Lipid Oxidation Studies

  • Characterization of Epoxy Alcohols and Trihydroxy Products : Research has been conducted to characterize the products of lipid oxidation, specifically epoxy alcohols and their trihydroxy hydrolysis products. Such studies are essential for understanding the biochemical pathways and potential therapeutic applications related to lipid oxidation (Thomas et al., 2013).

properties

Product Name

(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

InChI

InChI=1S/C20H28O5/c1-10-11-5-6-12-18-8-4-7-17(2,3)13(18)16(23)20(24,25-9-18)19(12,14(10)21)15(11)22/h11-13,15-16,22-24H,1,4-9H2,2-3H3/t11?,12-,13+,15?,16-,18?,19?,20-/m0/s1

InChI Key

PSVHVXLCVSKJGM-RXWNHETCSA-N

Isomeric SMILES

CC1(CCCC23[C@@H]1[C@@H]([C@@](C45[C@H]2CCC(C4O)C(=C)C5=O)(OC3)O)O)C

Canonical SMILES

CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)C

synonyms

longikaurin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Reactant of Route 2
(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Reactant of Route 3
Reactant of Route 3
(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Reactant of Route 4
(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Reactant of Route 5
(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Reactant of Route 6
(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

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